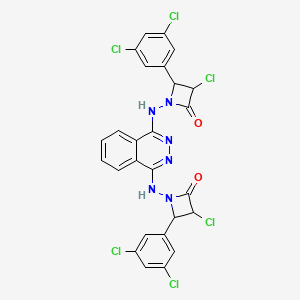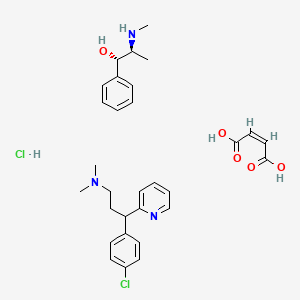
Chlorphen mal pseudoeph hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ISOCLOR is a compound known as Sodium dichloroisocyanurate. It is widely used for its disinfectant properties, particularly in water treatment and environmental hygiene. When dissolved in water, it releases Sodium hypochlorite, which is effective in killing bacteria, viruses, and other pathogens .
准备方法
Synthetic Routes and Reaction Conditions: Sodium dichloroisocyanurate is synthesized through the chlorination of cyanuric acid. The reaction involves the following steps:
Chlorination of Cyanuric Acid: Cyanuric acid is treated with chlorine gas under controlled conditions to produce Sodium dichloroisocyanurate.
Reaction Conditions: The reaction is typically carried out in an aqueous medium at a temperature range of 20-30°C. The pH is maintained between 5.5 and 6.0 to ensure optimal chlorination.
Industrial Production Methods: In industrial settings, the production of Sodium dichloroisocyanurate involves large-scale chlorination reactors. The process is automated to ensure consistent quality and yield. The final product is then dried and packaged for distribution.
Types of Reactions:
Oxidation: Sodium dichloroisocyanurate undergoes oxidation reactions, releasing active chlorine, which acts as a powerful oxidizing agent.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include water and acids. The reaction conditions typically involve a neutral to slightly acidic pH.
Substitution Reactions: Reagents such as ammonia or amines can be used under controlled temperature and pH conditions.
Major Products:
Oxidation: The major product is Sodium hypochlorite, which is responsible for the disinfectant properties.
Substitution: Depending on the substituent, various chlorinated derivatives can be formed.
Chemistry:
- Used as a reagent in organic synthesis for chlorination reactions.
- Employed in analytical chemistry for the determination of certain compounds.
Biology:
- Utilized in laboratories for sterilizing equipment and surfaces.
- Applied in microbiology for the disinfection of culture media and instruments.
Medicine:
- Used in the formulation of disinfectants for medical facilities.
- Employed in wound care products for its antimicrobial properties.
Industry:
- Widely used in water treatment plants for disinfecting drinking water.
- Applied in the food industry for sanitizing equipment and surfaces.
作用机制
Sodium dichloroisocyanurate exerts its effects through the release of active chlorine. The active chlorine reacts with the cell walls of microorganisms, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include proteins, lipids, and nucleic acids within the microbial cells .
相似化合物的比较
Calcium hypochlorite: Another chlorine-releasing compound used for disinfection.
Sodium hypochlorite:
Comparison:
Effectiveness: Sodium dichloroisocyanurate is more stable and releases chlorine at a controlled rate compared to Sodium hypochlorite.
Residue: It leaves less residue than Sodium hypochlorite, making it preferable for certain applications.
Stability: It is more stable in storage compared to Calcium hypochlorite, which can degrade over time.
ISOCLOR stands out due to its stability, controlled release of active chlorine, and lower residue formation, making it a versatile and effective disinfectant.
属性
分子式 |
C30H39Cl2N3O5 |
|---|---|
分子量 |
592.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19ClN2.C10H15NO.C4H4O4.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-8(11-2)10(12)9-6-4-3-5-7-9;5-3(6)1-2-4(7)8;/h3-9,11,15H,10,12H2,1-2H3;3-8,10-12H,1-2H3;1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t;8-,10+;;/m.0../s1 |
InChI 键 |
QFGVBHGRRFWSAK-PHIUOYKLSA-N |
手性 SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O.Cl |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)NC.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


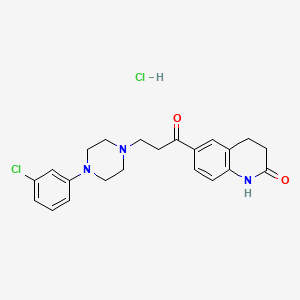

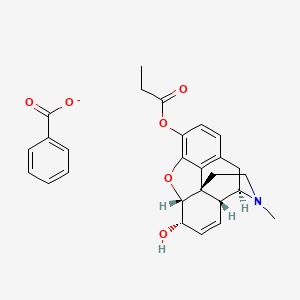
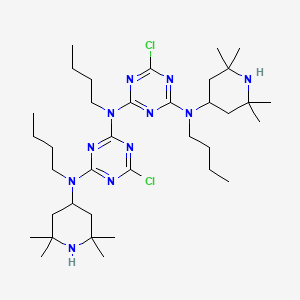
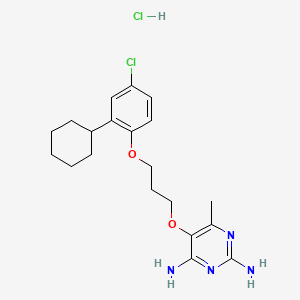
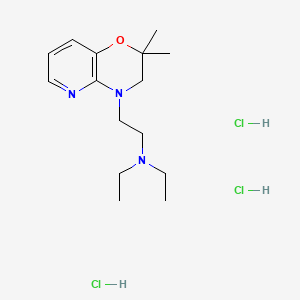
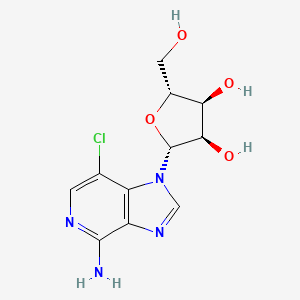
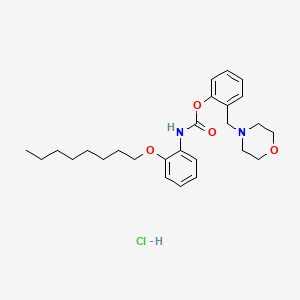

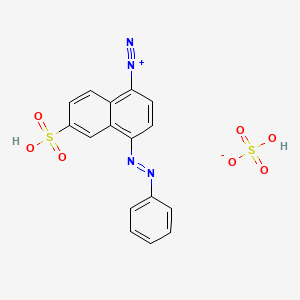
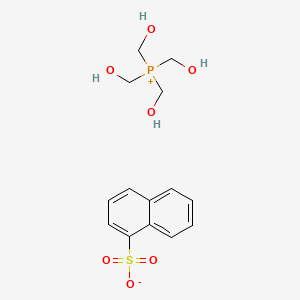
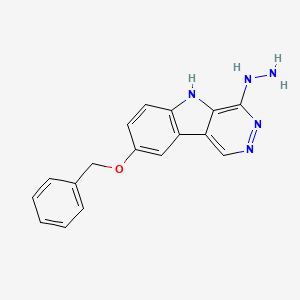
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
